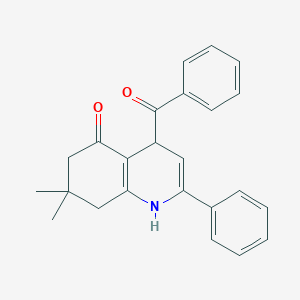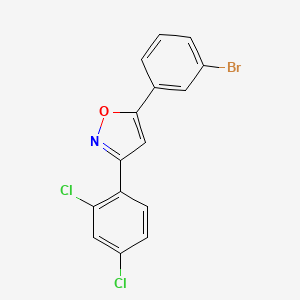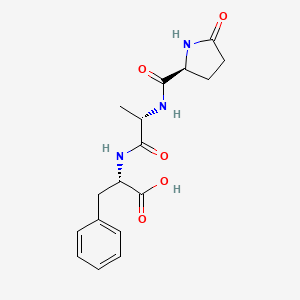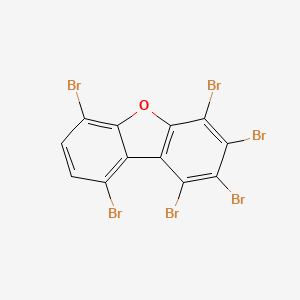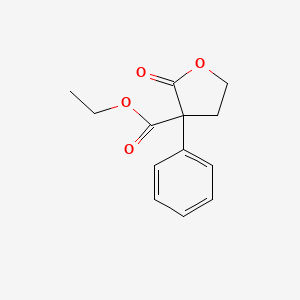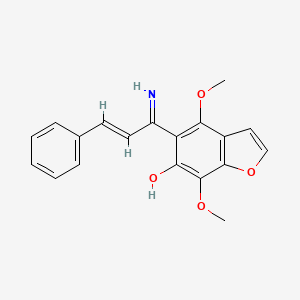
5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol is a complex organic compound with a unique structure that includes a benzofuran core, methoxy groups, and an imino-phenylallyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation can be performed using methyl iodide (CH3I) and a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Attachment of the Imino-Phenylallyl Side Chain: This step involves the condensation of an appropriate amine with a phenylallyl halide under basic conditions to form the imino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Thiol ethers, amines, halides.
Applications De Recherche Scientifique
5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the benzofuran core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Imino-3-phenyl-1lambda6-thiomorpholin-1-one dihydrochloride
- 3-Phenyl-1-propanamine
- (S)-(-)-2-Amino-3-phenyl-1-propanol
Uniqueness
5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol is unique due to its combination of a benzofuran core with methoxy groups and an imino-phenylallyl side chain. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C19H17NO4 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
4,7-dimethoxy-5-[(E)-3-phenylprop-2-enimidoyl]-1-benzofuran-6-ol |
InChI |
InChI=1S/C19H17NO4/c1-22-17-13-10-11-24-18(13)19(23-2)16(21)15(17)14(20)9-8-12-6-4-3-5-7-12/h3-11,20-21H,1-2H3/b9-8+,20-14? |
Clé InChI |
KNELKJGAARTELA-MKSCYRQDSA-N |
SMILES isomérique |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=N)/C=C/C3=CC=CC=C3 |
SMILES canonique |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=N)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


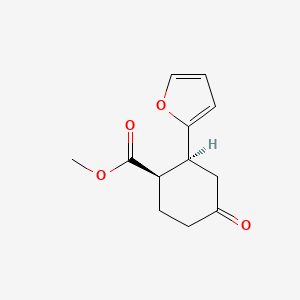

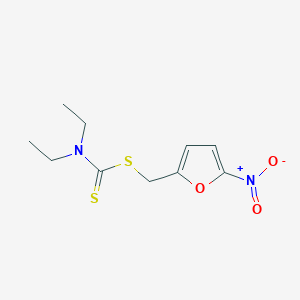
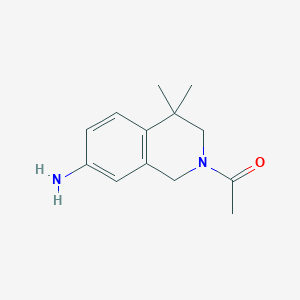
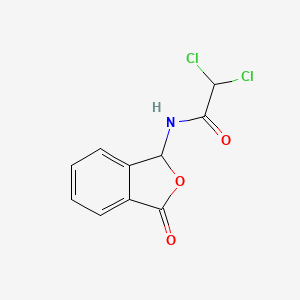
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
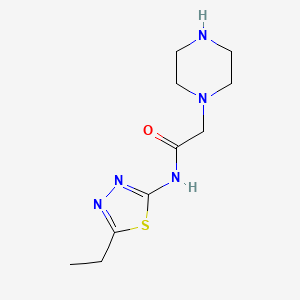
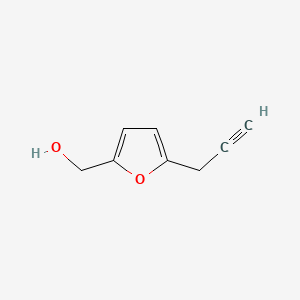
![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)
